1-Bromo-4-chloro-2-(dichloromethyl)benzene
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Overview
Description
1-Bromo-4-chloro-2-(dichloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and dichloromethyl groups
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(dichloromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of benzene derivatives under controlled conditions. For instance, starting with 1-bromo-4-chlorobenzene, the dichloromethyl group can be introduced through a reaction with chloromethylating agents in the presence of catalysts .
Industrial production methods often involve large-scale chlorination and bromination processes, utilizing reagents such as bromine and chlorine gas, along with catalysts to facilitate the reactions. These processes are carried out under specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(dichloromethyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the halogen atoms.
Oxidation and Reduction: The dichloromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine derivatives .
Scientific Research Applications
1-Bromo-4-chloro-2-(dichloromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(dichloromethyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives . In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(dichloromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: This compound has similar halogen substitutions but lacks the dichloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-4-chloro-2-fluorobenzene: The presence of a fluorine atom instead of a dichloromethyl group alters its reactivity and applications.
1-Bromo-2-chlorobenzene: This compound has fewer halogen substitutions, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H4BrCl3 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H4BrCl3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H |
InChI Key |
HEQZLXTVMJTXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(Cl)Cl)Br |
Origin of Product |
United States |
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